molecular formula C21H30O4 B14660163 [(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate CAS No. 37976-97-9

[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate

Cat. No.: B14660163
CAS No.: 37976-97-9
M. Wt: 346.5 g/mol
InChI Key: AJLDKQKHTJKNNP-MXRBDKCISA-N
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Description

The compound [(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate typically involves multi-step organic reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Catalytic hydrogenation: to introduce specific stereochemistry.

    Oxidation reactions: to form the ketone and hydroxyl groups.

    Esterification: to attach the acetate group

Chemical Reactions Analysis

Types of Reactions

[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate: has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of [(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications .

Properties

CAS No.

37976-97-9

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C21H30O4/c1-12(22)25-17-11-13-10-14(23)6-8-20(13,2)16-7-9-21(3)15(19(16)17)4-5-18(21)24/h11,14-17,19,23H,4-10H2,1-3H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1

InChI Key

AJLDKQKHTJKNNP-MXRBDKCISA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=C2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C)C)O

Canonical SMILES

CC(=O)OC1C=C2CC(CCC2(C3C1C4CCC(=O)C4(CC3)C)C)O

Origin of Product

United States

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